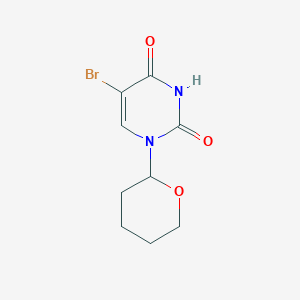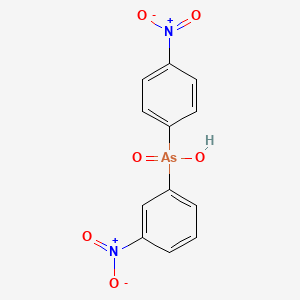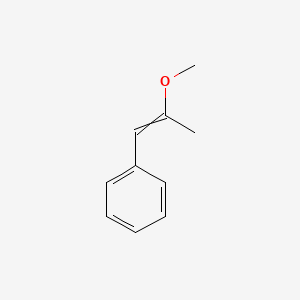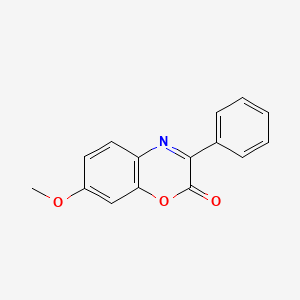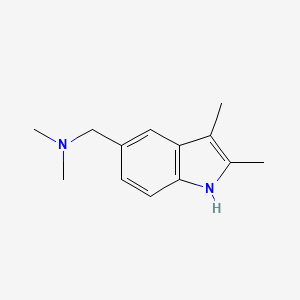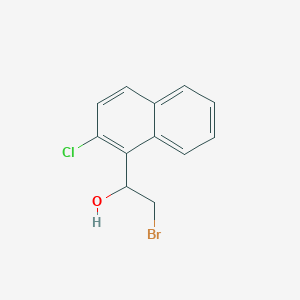
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of halogenated naphthalenes. This compound is characterized by the presence of a bromine atom and a chlorine atom attached to a naphthalene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol typically involves the bromination of 1-(2-chloronaphthalen-1-yl)ethanol. This can be achieved by reacting 1-(2-chloronaphthalen-1-yl)ethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(2-chloronaphthalen-1-yl)ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2-chloronaphthalene-1-carbaldehyde or 2-chloronaphthalene-1-carboxylic acid.
Reduction: Formation of 1-(2-chloronaphthalen-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(2-chloronaphthalen-1-yl)ethanol derivatives.
Scientific Research Applications
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethanol group can form hydrogen bonds, further stabilizing the interactions with target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol
- 2-Chloro-1-(2-chloronaphthalen-1-yl)ethanol
- 1-(2-Chloronaphthalen-1-yl)ethanol
Uniqueness
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63309-93-3 |
|---|---|
Molecular Formula |
C12H10BrClO |
Molecular Weight |
285.56 g/mol |
IUPAC Name |
2-bromo-1-(2-chloronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H10BrClO/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,11,15H,7H2 |
InChI Key |
SJMURIMKKQEKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(CBr)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


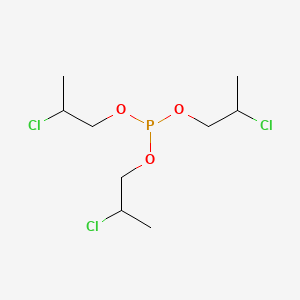

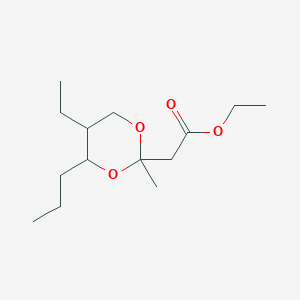
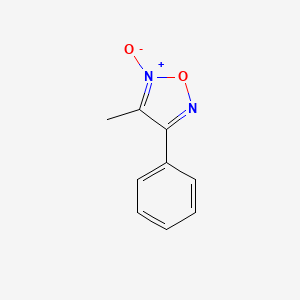

![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

